molecular formula C12H20N4O9S B608137 Isosulfazecin CAS No. 77900-75-5

Isosulfazecin

Cat. No. B608137
CAS RN: 77900-75-5
M. Wt: 396.3
InChI Key: XRFHRUFVTGBKHE-QRPMWFLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isosulfazecin is a beta-lactam antibiotic, produced by an acidophilic pseudomonad.

Scientific Research Applications

Genome Sequencing and Antibiotic Production

Research conducted by Horsman et al. (2017) explored the whole-genome sequencing of bacterial strains known for producing bulgecins and β-lactam antibiotics. This study identified gene clusters potentially involved in bulgecin A biosynthesis, following the pathways of sulfazecin and isosulfazecin, highlighting their significance in antibiotic production and bacterial genome analysis. This research has implications for understanding the genetic basis of antibiotic production and may aid in the development of new antibiotics (Horsman et al., 2017).

Antimicrobial Drug Delivery Systems

The study by Anisimova et al. (2000) and Justo & Moraes (2003) examined the application of nanoparticles and liposomes as carriers for antituberculosis drugs, including isosulfazecin. They focused on increasing the effectiveness of these drugs against Mycobacterium tuberculosis in human cells. This research is crucial for enhancing the delivery and efficacy of antimicrobial agents in human medicine (Anisimova et al., 2000); (Justo & Moraes, 2003).

Biological and Chemical Analyses

Winum et al. (2003) and Darwish et al. (2014) investigated the chemical properties of sulfamates, including isosulfazecin. They focused on inhibiting enzymes like carbonic anhydrase, which has implications in developing antitumor drugs and understanding enzyme inhibition mechanisms. This research contributes to the pharmaceutical development of enzyme inhibitors and cancer treatment (Winum et al., 2003); (Darwish et al., 2014).

Drug Interactions and Compatibility Studies

Bhutani et al. (2005) conducted a study on the compatibility and interactions of first-line antituberculosis drugs, including isosulfazecin. This study highlighted the complexities of drug-drug interactions, which is crucial for effective tuberculosis treatment and drug formulation (Bhutani et al., 2005).

properties

CAS RN

77900-75-5

Product Name

Isosulfazecin

Molecular Formula

C12H20N4O9S

Molecular Weight

396.3

IUPAC Name

(2R)-2-amino-5-[[(2S)-1-[[(3R)-3-methoxy-2-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C12H20N4O9S/c1-6(14-8(17)4-3-7(13)10(19)20)9(18)15-12(25-2)5-16(11(12)21)26(22,23)24/h6-7H,3-5,13H2,1-2H3,(H,14,17)(H,15,18)(H,19,20)(H,22,23,24)/t6-,7+,12+/m0/s1

InChI Key

XRFHRUFVTGBKHE-QRPMWFLTSA-N

SMILES

CC(C(=O)NC1(CN(C1=O)S(=O)(=O)O)OC)NC(=O)CCC(C(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Isosulfazecin; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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